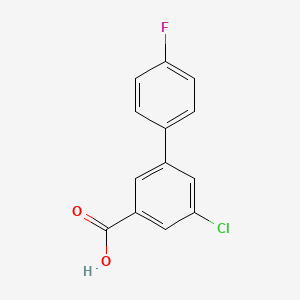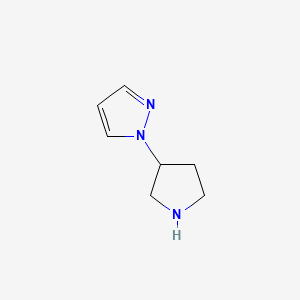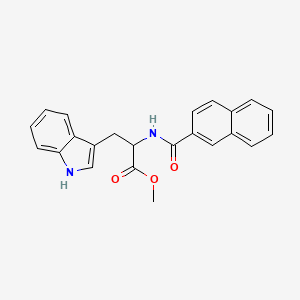
methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate
Overview
Description
Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate is a complex organic compound that features both an indole and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate typically involves multi-step organic reactions. One common approach is to start with the formation of the indole moiety, followed by the introduction of the naphthalene group through a formylation reaction. The final step involves esterification to form the methyl ester.
Formation of Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formylation of Naphthalene: The naphthalene group can be introduced via a Vilsmeier-Haack reaction, where naphthalene reacts with DMF and POCl3 to form a formylated naphthalene.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate can undergo various chemical reactions, including:
Oxidation: The indole and naphthalene moieties can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of reduced indole or naphthalene derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its indole moiety is particularly useful in studying tryptophan metabolism and related biochemical processes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing indole and naphthalene structures are known for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The naphthalene group can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-indol-3-yl)-2-(phenylformamido)propanoate: Similar structure but with a phenyl group instead of a naphthalene group.
Methyl 3-(1H-indol-3-yl)-2-(benzylformamido)propanoate: Contains a benzyl group instead of a naphthalene group.
Uniqueness
Methyl 3-(1H-indol-3-yl)-2-(naphthalen-2-ylformamido)propanoate is unique due to the presence of both indole and naphthalene moieties, which confer distinct electronic and steric properties. This combination allows for unique interactions and reactivity compared to similar compounds with simpler aromatic groups.
Properties
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-(naphthalene-2-carbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-28-23(27)21(13-18-14-24-20-9-5-4-8-19(18)20)25-22(26)17-11-10-15-6-2-3-7-16(15)12-17/h2-12,14,21,24H,13H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXNVNWBKTWVSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2,5-Dimethylthiophen-3-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1420843.png)
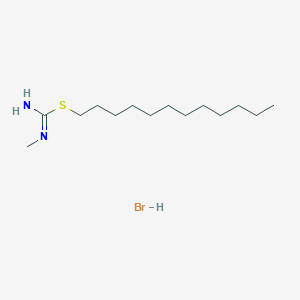
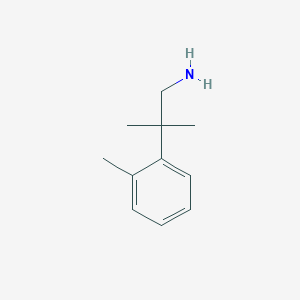
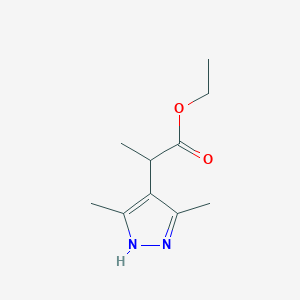
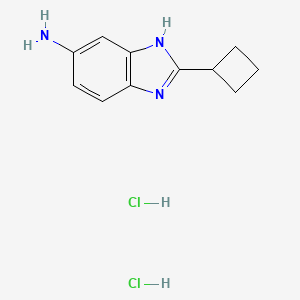
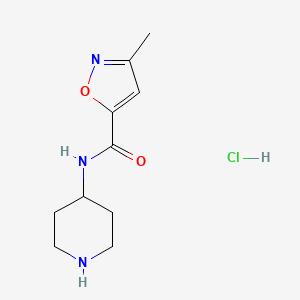

![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)

![4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B1420858.png)

![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)
